Potassium (Z)-1-propene-1-trifluoroborate
Overview
Description
Potassium is a chemical element with the symbol K (from Neo-Latin kalium) and atomic number 19 . It is a silvery-white metal that is soft enough to be easily cut with a knife . Potassium metal reacts rapidly with atmospheric oxygen to form flaky white potassium peroxide in only seconds of exposure .
Scientific Research Applications
Hydrogenation and Isomerization : Ramachandran and Mitsuhashi (2015) described a Pd-catalyzed hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate, providing either the (Z)- or (E)-isomer of the vinylborate in high purity. This process involves isomerization, where the initially formed (Z)-isomer of the alkene is transformed into the (E)-isomer over time, irrespective of the catalyst used (Ramachandran & Mitsuhashi, 2015).
Stereoselective Alkenylpotassium Formation : Stähle, Hartmann, and Schlosser (1977) found that (Z)-1-alkylated propenes undergo metallation at an allylic site more rapidly than their (E)-isomers. This finding highlights the kinetic and thermodynamic controls in the configurational reorganization of alkenylpotassium compounds (Stähle, Hartmann, & Schlosser, 1977).
Palladium-Catalyzed Cross-Coupling : Guinchard et al. (2009) described the preparation and behavior of new potassium trifluoroborates in a Pd(0)-catalyzed cross-coupling reaction, demonstrating their use as nucleophilic cross-coupling partners. This methodology was successfully applied in the total synthesis of an N-acyl spermidine (Guinchard, Bugaut, Cook, & Roulland, 2009).
Suzuki Cross-Coupling Reactions : Molander and Rivero (2002) reported that the palladium-catalyzed coupling reaction of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates proceeds readily with good yields. The trifluoroborates used are noted for their stability in air and moisture (Molander & Rivero, 2002).
Improved Synthesis : Molander and Hoag (2003) developed an improved synthesis of potassium (trifluoromethyl)trifluoroborate, demonstrating its potential as a valuable reagent in chemical synthesis (Molander & Hoag, 2003).
Stereospecific Cross-Coupling : Molander and Wisniewski (2012) synthesized potassium 1-(alkoxy/acyloxy)alkyltrifluoroborates and used them in palladium-catalyzed Suzuki-Miyaura reactions, providing access to protected secondary alcohols with complete retention of stereochemistry (Molander & Wisniewski, 2012).
properties
IUPAC Name |
potassium;trifluoro-[(Z)-prop-1-enyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDWVFWDURMTAV-OLGQORCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C\C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (Z)-1-propene-1-trifluoroborate | |
CAS RN |
951039-45-5 | |
Record name | 951039-45-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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